molecular formula C27H44O3 B12001774 (25S)-5-beta-spirostan-3-beta-ol

(25S)-5-beta-spirostan-3-beta-ol

Cat. No.: B12001774
M. Wt: 416.6 g/mol
InChI Key: GMBQZIIUCVWOCD-WYYPCIAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(25S)-5-beta-spirostan-3-beta-ol is a naturally occurring steroidal sapogenin. It is a type of spirostanol, which is a class of compounds known for their unique spiroketal structure. This compound is often found in plants, particularly those belonging to the Liliaceae family. It has garnered significant interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (25S)-5-beta-spirostan-3-beta-ol typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the oxidation of diosgenin, a naturally occurring steroid sapogenin, followed by a series of reduction and cyclization reactions to form the spirostanol structure. The reaction conditions often involve the use of strong oxidizing agents such as chromium trioxide or potassium permanganate, followed by reduction with reagents like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound often relies on the extraction and purification from plant sources, particularly from species like Dioscorea (yam) which are rich in diosgenin. The extraction process involves solvent extraction, followed by chromatographic techniques to isolate the desired compound. The industrial methods are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(25S)-5-beta-spirostan-3-beta-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted spirostanols, each with potential biological activities.

Scientific Research Applications

(25S)-5-beta-spirostan-3-beta-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other steroidal compounds and as a model compound for studying spiroketal chemistry.

    Biology: It is studied for its role in plant metabolism and its potential as a natural pesticide.

    Medicine: Research has shown its potential in developing anti-inflammatory, anticancer, and antimicrobial agents.

    Industry: It is used in the production of steroidal drugs and as a raw material in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of (25S)-5-beta-spirostan-3-beta-ol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid metabolism and can interact with cellular receptors to exert its biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signal transduction pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Diosgenin: A precursor to (25S)-5-beta-spirostan-3-beta-ol, known for its use in the synthesis of steroidal drugs.

    Sarsasapogenin: Another spirostanol with similar biological activities.

    Yamogenin: A related compound with a similar structure and biological properties.

Uniqueness

This compound is unique due to its specific spiroketal structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9R,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1

InChI Key

GMBQZIIUCVWOCD-WYYPCIAFSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.